molecular formula C12H8ClN B1214643 3-Chlorocarbazole CAS No. 2732-25-4

3-Chlorocarbazole

Cat. No.: B1214643
CAS No.: 2732-25-4
M. Wt: 201.65 g/mol
InChI Key: CABSFELLEWZIAK-UHFFFAOYSA-N
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Description

3-Chlorocarbazole is a halogenated derivative of carbazole, an aromatic heterocyclic organic compound It consists of a carbazole core structure with a chlorine atom substituted at the third position

Scientific Research Applications

3-Chlorocarbazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Safety and Hazards

3-Chlorocarbazole is a persistent and potentially toxic compound . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

Given the persistence and potential toxicity of 3-Chlorocarbazole, future research should focus on its degradation in various environmental conditions . Longer-lasting studies are expected to reveal more accurate half-lives . Additionally, the potential enzymatic formation of this compound in the environment suggests the need to consider aromatic pollutants transformation and their potential toxicity enhancements in the management of water pollution and contaminated sites .

Biochemical Analysis

Biochemical Properties

3-Chlorocarbazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with chloroperoxidase from Caldariomyces fumago, facilitating the halogenation of carbazole. This interaction is crucial for the formation of halogenated carbazoles, including this compound . The compound’s interaction with enzymes like chloroperoxidase involves the oxidative chlorination of the aromatic moiety, leading to the formation of stable sigma complexes .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been observed to induce dioxin-like toxicity in H4IIA rat hepatoma cells, as evidenced by ethoxyresorufin-O-deethylase (EROD) induction . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can lead to altered cellular functions and potential toxic effects. The persistence and bioaccumulation of this compound in cells further exacerbate its toxicological profile .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrophilic chlorination. This process is enzymatically controlled and involves the incorporation of chlorine into the aromatic structure of carbazole . The formation of stable sigma complexes during this reaction is a key step in the compound’s mechanism of action. Additionally, this compound can undergo dechlorination and oxidative cleavage, leading to the formation of potentially toxic photoproducts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound exhibits significant dissipation at lower temperatures (15°C) but remains persistent at higher temperatures (20°C) . The compound’s degradation follows first-order kinetics, with half-lives varying based on environmental conditions . Long-term studies indicate that this compound is not readily degradable in soil, highlighting its environmental persistence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have shown that this compound can induce dioxin-like toxicity, which is dose-dependent . The threshold effects and toxicological profiles observed in these studies underscore the importance of dosage considerations in evaluating the compound’s safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like chloroperoxidase. The compound undergoes oxidative chlorination, leading to the formation of stable sigma complexes . Additionally, this compound can be metabolized through dechlorination and oxidative cleavage, resulting in the formation of potentially toxic metabolites . These metabolic pathways highlight the compound’s complex biochemical behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s persistence and bioaccumulation are influenced by its interactions with transporters and binding proteins . Studies have shown that this compound can accumulate in soil and water, indicating its potential for widespread environmental distribution . The compound’s transport and distribution are critical factors in understanding its environmental impact.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, where it may exert its toxic effects. Studies have shown that this compound can induce dioxin-like toxicity in rat hepatoma cells, suggesting its potential impact on cellular organelles . The compound’s subcellular localization is a key factor in its biochemical and toxicological behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocarbazole can be synthesized through several methods. One common approach involves the chlorination of carbazole using chlorinating agents such as chlorine gas or sodium hypochlorite. The reaction typically occurs under controlled conditions to ensure selective chlorination at the third position.

Another method involves the use of haloperoxidase enzymes, which catalyze the chlorination of carbazole in the presence of hydrogen peroxide and chloride ions. This enzymatic process is environmentally friendly and can be carried out under mild conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through electrophilic aromatic substitution reactions. The process involves the reaction of carbazole with chlorinating agents in the presence of catalysts to achieve high yields and selectivity. The reaction conditions, such as temperature, solvent, and catalyst type, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocarbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its hydrogenated forms.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Carbazole: The parent compound without the chlorine substitution.

    3,6-Dichlorocarbazole: A derivative with two chlorine atoms at the third and sixth positions.

    3,6-Dibromocarbazole: A brominated analogue with bromine atoms at the third and sixth positions.

Uniqueness: 3-Chlorocarbazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other halogenated carbazoles. Its selective chlorination at the third position makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

3-chloro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABSFELLEWZIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181766
Record name 3-Chlorocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-25-4
Record name 3-Chlorocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7F0832476
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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